molecular formula C22H27ClN6O B2534770 5-(5-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine CAS No. 1251618-59-3

5-(5-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine

Cat. No.: B2534770
CAS No.: 1251618-59-3
M. Wt: 426.95
InChI Key: OOZZQIQHQIKWRK-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at the 5-position with a piperazine group bearing a 2-chlorophenyl moiety. The oxadiazole is linked to a pyridine ring, which is diethylaminated at the 2-position.

Properties

IUPAC Name

5-[5-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O/c1-3-28(4-2)20-10-9-17(15-24-20)22-25-21(30-26-22)16-27-11-13-29(14-12-27)19-8-6-5-7-18(19)23/h5-10,15H,3-4,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZZQIQHQIKWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, followed by the formation of the oxadiazole ring and subsequent attachment to the pyridine moiety. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine moieties.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and pyridine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium hydroxide and sulfuric acid are employed under controlled conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can exhibit different pharmacological properties and biological activities.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the oxadiazole ring and subsequent functionalization with piperazine and pyridine moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Applications

1. Antimicrobial Activity:
Research indicates that derivatives of oxadiazoles, including the compound , exhibit significant antimicrobial properties. Studies have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

2. Anticancer Properties:
The compound has been evaluated for its anticancer potential. A study highlighted that similar oxadiazole derivatives demonstrated considerable growth inhibition in cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions ranging from 75% to 86% . This suggests that the compound may have similar efficacy against cancer cells.

3. Neuropharmacological Effects:
Given its piperazine structure, which is known for modulating neurotransmitter systems, the compound may also possess neuropharmacological properties. Research into related compounds has shown effects on serotonin and dopamine receptors, indicating potential applications in treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. synthesized a series of oxadiazole derivatives and tested their antimicrobial activity using the disc diffusion method. The results indicated that several compounds exhibited strong antibacterial effects against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A816
Compound B48
Target Compound24

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer activity, derivatives similar to the target compound were tested against multiple cancer cell lines. The study reported percent growth inhibitions of above 70% in several cases, highlighting the potential of these compounds in cancer therapeutics .

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
HOP-9267.55

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety is known to modulate the pharmacokinetic properties, while the oxadiazole ring can enhance binding affinity to target proteins. The compound may inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities with analogs from the evidence:

Compound Name/ID Core Heterocycle Key Substituents Biological Activity (if reported) Reference
5-(5-{[4-(2-Chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine 1,2,4-Oxadiazole 2-Chlorophenyl-piperazine, N,N-diethylpyridin-2-amine Not reported in evidence
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives 1,3,4-Oxadiazole 2,4-Dichlorophenyl, aliphatic/aromatic amines IC50 = 2.46 µg/mL (liver cancer cells)
6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine 1,3,5-Triazine 3-Chlorophenyl-piperazine, 2,4-dimethylphenyl Not reported
4-(4-Chlorophenyl)-N-(5-chloropyridin-2-yl)-5-methyl-1,3-thiazol-2-amine 1,3-Thiazole 4-Chlorophenyl, 5-chloropyridin-2-yl Not reported
1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetrazol-5-amine 1,2,3,4-Tetrazole 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, N,N-dimethyl Not reported

Biological Activity

5-(5-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine is a compound of interest due to its potential pharmacological applications. This compound features a piperazine moiety, which is commonly associated with various biological activities including antipsychotic, antidepressant, and antimicrobial effects. The oxadiazole ring is known for its role in enhancing the bioactivity of pharmaceutical compounds.

Chemical Structure and Properties

The chemical formula for this compound is C20H25ClN6OC_{20}H_{25}ClN_{6}O with a molecular weight of approximately 392.91 g/mol. The presence of the 2-chlorophenyl group and the piperazine ring contributes significantly to its biological properties.

Antimicrobial Activity

Research has shown that compounds containing oxadiazole and piperazine derivatives exhibit notable antimicrobial properties. For instance, studies indicate that similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of piperazine derivatives has been explored in various studies. For example, related compounds have shown cytotoxic effects on cancer cell lines such as MDA-MB 231 (breast cancer) and U87 MG (glioblastoma), with IC50 values indicating significant inhibition of cell growth at low concentrations . The incorporation of the oxadiazole moiety may enhance the interaction with cellular targets involved in cancer progression.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound to inhibit critical enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play vital roles in neurotransmission and urea metabolism, respectively. Inhibitors of AChE are particularly valuable in treating neurodegenerative diseases like Alzheimer's . The oxadiazole structure may contribute to binding affinity through hydrogen bonding or hydrophobic interactions.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against Gram-positive and Gram-negative bacteria using disk diffusion methods. Compounds similar to this compound showed promising results with zones of inhibition comparable to standard antibiotics .
  • Cytotoxicity Assays : In vitro assays on piperazine derivatives revealed that modifications at specific positions significantly enhanced cytotoxicity against cancer cell lines. For instance, substituting hydrogen atoms with halogens or alkyl groups improved potency .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacteria
AnticancerCytotoxicity towards MDA-MB 231
Enzyme InhibitionAChE and urease inhibition

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